molecular formula C20H23N5O3S B2776290 6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione CAS No. 1251623-77-4

6-butyl-3-[(4-phenylpiperazino)carbonyl]isothiazolo[4,3-d]pyrimidine-5,7(4H,6H)-dione

Cat. No. B2776290
CAS RN: 1251623-77-4
M. Wt: 413.5
InChI Key: KTIMFHKZAPLIDI-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is defined by its molecular formula, C20H23N5O3S. It contains 20 carbon atoms, 23 hydrogen atoms, 5 nitrogen atoms, 3 oxygen atoms, and 1 sulfur atom.

Scientific Research Applications

Heterocyclic Compound Synthesis

Research in the field of heterocyclic chemistry has led to the development of various pyrimidine derivatives, showcasing the importance of these compounds in medicinal chemistry and drug design. The synthesis of new pyrano[2,3-d]pyrimidines, triazolo[1,5-c]pyrimidines, and pyrimido[1,6-b]-[1,2,4]triazine derivatives has been explored, highlighting the versatility of pyrimidine as a core structure for developing compounds with potential antimicrobial activities (El-Agrody et al., 2001).

Antiviral Activity

Studies have identified the synthesis and antiviral activities of thiazolo[4,5-d]pyrimidines, demonstrating their efficacy against human cytomegalovirus (HCMV). These findings are significant for the development of new antiviral agents, especially those targeting drug-resistant strains of viruses (Revankar et al., 1998).

Supramolecular Chemistry

The utility of pyrimidine derivatives extends into the realm of supramolecular chemistry, where they serve as building blocks for creating hydrogen-bonded supramolecular assemblies. This research underscores the potential of pyrimidine-based compounds in materials science, particularly in the design of novel molecular architectures (Fonari et al., 2004).

Anticancer Agents

Isothiazolopyrimidines have been investigated for their anticancer properties, with some derivatives showing significant activity against various cancer cell lines. This research highlights the potential therapeutic applications of these compounds in oncology (Machoń et al., 1987).

Structural Characterization

The structural characterization of analgesic isothiazolopyridines provides insights into the molecular basis of their activity, further illustrating the importance of structural analysis in the development of new pharmaceutical agents (Karczmarzyk & Malinka, 2008).

Mechanism of Action

While the exact mechanism of action for this compound is not specified, compounds with similar structures have been found to inhibit CDK2, a protein kinase that is a target for cancer treatment .

properties

IUPAC Name

6-butyl-3-(4-phenylpiperazine-1-carbonyl)-4H-[1,2]thiazolo[4,3-d]pyrimidine-5,7-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3S/c1-2-3-9-25-18(26)16-15(21-20(25)28)17(29-22-16)19(27)24-12-10-23(11-13-24)14-7-5-4-6-8-14/h4-8H,2-3,9-13H2,1H3,(H,21,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KTIMFHKZAPLIDI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C2=NSC(=C2NC1=O)C(=O)N3CCN(CC3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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